molecular formula C12H19ClN2 B15305461 N-methyl-N-phenylpiperidin-3-aminehydrochloride

N-methyl-N-phenylpiperidin-3-aminehydrochloride

Cat. No.: B15305461
M. Wt: 226.74 g/mol
InChI Key: XSOLBSLNRCJZTJ-UHFFFAOYSA-N
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Description

N-methyl-N-phenylpiperidin-3-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various pharmaceuticals and organic compounds. The compound is known for its significant role in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenylpiperidin-3-amine hydrochloride typically involves the reaction of N-methylpiperidine with phenylamine (aniline) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a palladium catalyst to facilitate the coupling reaction between the two reactants .

Industrial Production Methods

In an industrial setting, the production of N-methyl-N-phenylpiperidin-3-amine hydrochloride can be achieved through a multi-step process that includes the hydrogenation of pyridine to piperidine, followed by methylation and subsequent reaction with phenylamine. The final product is then purified and converted to its hydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenylpiperidin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and various substituted piperidine derivatives .

Scientific Research Applications

N-methyl-N-phenylpiperidin-3-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-phenylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-phenylpiperidin-3-amine hydrochloride is unique due to the presence of both N-methyl and phenyl groups, which confer distinct chemical and biological properties. These modifications enhance its stability, reactivity, and potential therapeutic applications compared to its simpler analogs .

Properties

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

N-methyl-N-phenylpiperidin-3-amine;hydrochloride

InChI

InChI=1S/C12H18N2.ClH/c1-14(11-6-3-2-4-7-11)12-8-5-9-13-10-12;/h2-4,6-7,12-13H,5,8-10H2,1H3;1H

InChI Key

XSOLBSLNRCJZTJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCNC1)C2=CC=CC=C2.Cl

Origin of Product

United States

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